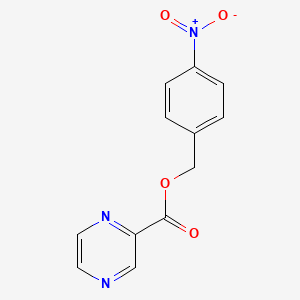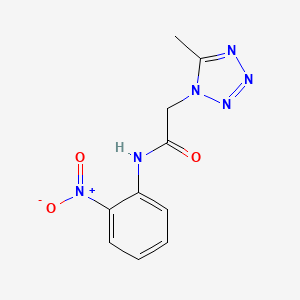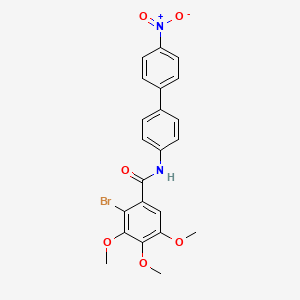![molecular formula C15H13ClN2O3 B3988934 N-[1-(4-chlorophenyl)ethyl]-2-nitrobenzamide](/img/structure/B3988934.png)
N-[1-(4-chlorophenyl)ethyl]-2-nitrobenzamide
Overview
Description
N-[1-(4-chlorophenyl)ethyl]-2-nitrobenzamide, also known as GW284543, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
N-[1-(4-chlorophenyl)ethyl]-2-nitrobenzamide exerts its anti-inflammatory effects by inhibiting the activation of the NF-κB pathway, which is a major signaling pathway involved in the production of pro-inflammatory cytokines. This compound has also been shown to inhibit the activity of the enzyme IKKβ, which is a key regulator of the NF-κB pathway.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-inflammatory effects in various in vitro and in vivo models of inflammation. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This compound has also been shown to reduce the infiltration of immune cells into inflamed tissues.
Advantages and Limitations for Lab Experiments
N-[1-(4-chlorophenyl)ethyl]-2-nitrobenzamide has several advantages for use in lab experiments. It is a highly selective inhibitor of the NF-κB pathway, which allows for the specific targeting of this pathway in experiments. It is also relatively stable and has a long half-life, which makes it suitable for in vivo studies. However, one limitation of this compound is that it may have off-target effects on other signaling pathways, which could complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on N-[1-(4-chlorophenyl)ethyl]-2-nitrobenzamide. One area of interest is the development of more potent and selective inhibitors of the NF-κB pathway. Another area of research is the exploration of the potential therapeutic applications of this compound in other disease areas, such as cancer and neurodegenerative diseases. Additionally, further studies are needed to better understand the off-target effects of this compound and to develop strategies to minimize these effects in experiments.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications in the treatment of inflammatory diseases. It exerts its anti-inflammatory effects by inhibiting the NF-κB pathway and has been shown to have potent effects in various in vitro and in vivo models of inflammation. While this compound has several advantages for use in lab experiments, further research is needed to fully understand its potential therapeutic applications and to develop more potent and selective inhibitors of the NF-κB pathway.
Scientific Research Applications
N-[1-(4-chlorophenyl)ethyl]-2-nitrobenzamide has been studied for its potential therapeutic applications in various areas of research. One of the most promising applications is in the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis. This compound has been shown to inhibit the production of pro-inflammatory cytokines, which are key mediators of inflammation.
properties
IUPAC Name |
N-[1-(4-chlorophenyl)ethyl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c1-10(11-6-8-12(16)9-7-11)17-15(19)13-4-2-3-5-14(13)18(20)21/h2-10H,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXMSTSABYAGEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)NC(=O)C2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(1R*,3s,6r,8S*)-4-azatricyclo[4.3.1.1~3,8~]undec-4-yl]-N-(3-ethylphenyl)-4-oxobutanamide](/img/structure/B3988872.png)
![2-chloro-4,5-difluoro-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}benzamide](/img/structure/B3988873.png)

![2-[(2-hydroxyethyl)(methyl)amino]-5-nitrobenzoic acid](/img/structure/B3988888.png)





![N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)dibenzo[b,d]furan-2-sulfonamide](/img/structure/B3988938.png)
![1-(2,4-dichlorophenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B3988940.png)
![2-(4-fluorophenyl)-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]acetamide](/img/structure/B3988945.png)
![1-(3-methylphenoxy)-3-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]-2-propanol](/img/structure/B3988946.png)